5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol
Overview
Description
(−)-CP 55,940 is a potent and non-selective cannabinoid (CB) receptor agonist with Ki values of 0.5 to 5 and 0.69 to 2.8 nM for CB1 and CB2 receptors, respectively. It is more potent than Δ9-THC in both behavioral tests and in receptor binding assays. In vivo, (−)-CP 55,940 administered intraperitoneally (0.3-3 mg/kg) or as an aerosol (0.72-72 mg/ml), suppresses locomotor activity, increases tail flick latency in a hot plate test for analgesia, and decreases body temperature in mice in a dose-dependent manner. Subchronic administration of (−)-CP 55,940 (0.03 mg/kg) also reduces body weight loss and running wheel activity in a rat model of anorexia nervosa.
CP-55940 is a non-selective cannabinoid receptor agonist with Ki values of 0.58 and 0.69 nM for human recombinant CB1 and CB2, respectively.
Scientific Research Applications
1. Use in Studying Cannabinoid Receptor Agonists
A study investigated the efficacy of (-)-5-(1,1-dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-phenol (CP 55,940) along with other drugs in stimulating G protein activation in the mouse brain. This compound was evaluated for its interaction with cannabinoid CB1 receptors, providing insights into its potential role in neurological studies (Burkey et al., 1997).
2. Role in Chemical Synthesis and Industrial Chemistry
In a different context, the synthesis process of compounds like 5-hydroxymethylfurfural (HMF) was explored for industrial chemical applications, such as in the production of biofuels and key industrial chemicals. Though not directly mentioning 5-(1,1-dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol, this research demonstrates the relevance of similar chemical structures in green chemistry and sustainable development (Li et al., 2017).
3. Exploration in Microbial Degradation
A study on Sphingomonas xenophaga Bayram highlighted its ability to degrade environmental contaminants, including isomers similar to 5-(1,1-dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol. This research provides insights into the environmental and ecological implications of such compounds (Gabriel et al., 2005).
4. Application in Organic Synthesis
Various studies have explored the synthesis of similar compounds and their derivatives, highlighting their utility in organic chemistry and pharmaceutical development. For example, the synthesis of 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone derivatives, a compound structurally related to 5-(1,1-dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol, demonstrates the significance of such chemical structures in organic synthesis (Song et al., 2015).
5. Insights into Molecular Structures and Properties
Research on the crystal structures of compounds with similar molecular frameworks provides valuable information on their physical and chemical properties. These insights are crucial for the development of new materials and drugs (Mohan et al., 2003).
properties
IUPAC Name |
2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZFFALZMRAPHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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